molecular formula C10H10O4 B1619753 5-(1,3-Dioxolan-2-yl)benzo-1,3-dioxole CAS No. 4405-18-9

5-(1,3-Dioxolan-2-yl)benzo-1,3-dioxole

Cat. No.: B1619753
CAS No.: 4405-18-9
M. Wt: 194.18 g/mol
InChI Key: VKRLFWZYZOPSHP-UHFFFAOYSA-N
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Description

Structural Characterization and Chemical Family of 5-(1,3-Dioxolan-2-yl)benzo-1,3-dioxole

The structure of this compound, with the chemical formula C10H10O4, is characterized by the fusion of a benzene (B151609) ring with a five-membered dioxole ring, forming the 1,3-benzodioxole (B145889) moiety. This core is substituted at the 5-position with a 1,3-dioxolane (B20135) ring. The 1,3-benzodioxole group, also known as methylenedioxyphenyl, is a common feature in many natural products, including safrole, and is known to be a precursor in various chemical syntheses. The 1,3-dioxolane ring is a cyclic acetal (B89532), often used as a protecting group for carbonyl compounds in organic synthesis due to its stability under various reaction conditions. chemicalbook.com

Physicochemical Properties of this compound and Related Compounds

PropertyValueSource
IUPAC Name 5-(1,3-Dioxolan-2-yl)benzo[d] chemicalbook.comchembk.comdioxoleN/A
CAS Number 4405-18-9 chemical-suppliers.eu
Molecular Formula C10H10O4N/A
Molecular Weight 194.18 g/mol N/A
Appearance Data not availableN/A
Boiling Point Data not availableN/A
Melting Point Data not availableN/A
Solubility Data not availableN/A

Spectroscopic Data of a Related Compound: (E)-1-(Benzo[d] chemicalbook.comchembk.comdioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one

Data TypeKey SignalsSource
¹H NMR (400 MHz, CDCl₃) δ 6.71 (d, J = 5.5 Hz, 1H), 6.69 (d, J = 2.0 Hz, 1H), 6.64 (dd, J = 8.0, 2.0 Hz, 1H), 6.08-6.07 (m, 1H), 5.90 (s, 2H), 2.86-2.71 (m, 4H), 2.12 (d, J = 1.2 Hz, 3H), 1.09 (s, 9H) mdpi.com
¹³C NMR (100 MHz, CDCl₃) δ 199.1, 157.9, 147.7, 146.2, 135.5, 132.3, 121.7, 121.6, 109.1, 108.2, 100.9, 41.8, 35.8, 30.1, 29.6, 22.9 mdpi.com
High-Resolution Mass Spectrometry (HRMS) m/z [M]⁺ calcd for C₁₇H₂₂O₃: 274.15689; found: 274.15665 mdpi.com

Note: Detailed experimental data for this compound is limited in publicly available literature. The spectroscopic data presented is for a related, more complex molecule to illustrate typical spectral features of the benzodioxole moiety.

Overview of Research Interest and Potential Applications of this compound

Research interest in this compound stems from the established biological and pharmaceutical importance of its constituent chemical families. The benzodioxole scaffold is a key component in a multitude of compounds exhibiting a wide array of pharmacological activities.

Key Research Areas and Findings for Benzodioxole Derivatives:

Anticancer Activity: Numerous studies have demonstrated the potent anticancer properties of benzodioxole derivatives. For instance, new thiourea (B124793) derivatives incorporating two benzo[d] chemicalbook.comchembk.comdioxol-5-yl moieties have shown significant antitumor activity against various cancer cell lines, with some compounds exhibiting greater potency than the reference drug doxorubicin. ias.ac.in The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Anticonvulsant Properties: The benzodioxole ring is a structural feature in several anticonvulsant agents. Research has focused on synthesizing and evaluating novel 5-substituted benzo[d] chemicalbook.comchembk.comdioxole derivatives for their ability to protect against seizures in preclinical models. chembk.com

Plant Growth Regulation: In agricultural research, certain benzodioxole derivatives have been investigated as potent auxin receptor agonists, demonstrating a remarkable promotive effect on root growth in plants like Arabidopsis thaliana and Oryza sativa (rice). frontiersin.orgresearchgate.net

Synthetic Intermediates: The compound serves as a valuable building block in organic synthesis. The benzodioxole and dioxolane moieties can be chemically modified to create a diverse library of new compounds for screening for various biological activities. For example, it is a precursor in the unified total synthesis of several benzylisoquinoline alkaloids. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1,3-dioxolan-2-yl)-1,3-benzodioxole
Source PubChem
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InChI

InChI=1S/C10H10O4/c1-2-8-9(14-6-13-8)5-7(1)10-11-3-4-12-10/h1-2,5,10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRLFWZYZOPSHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063444
Record name 1,3-Benzodioxole, 5-(1,3-dioxolan-2-yl)-
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4405-18-9
Record name 5-(1,3-Dioxolan-2-yl)-1,3-benzodioxole
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Record name 1,3-Benzodioxole, 5-(1,3-dioxolan-2-yl)-
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Record name 1,3-Benzodioxole, 5-(1,3-dioxolan-2-yl)-
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Record name 1,3-Benzodioxole, 5-(1,3-dioxolan-2-yl)-
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Record name 5-(1,3-dioxolan-2-yl)benzo-1,3-dioxole
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Reaction Mechanisms and Chemical Transformations of 5 1,3 Dioxolan 2 Yl Benzo 1,3 Dioxole

Radical Reaction Pathways and Intermediates

The 1,3-dioxolane (B20135) ring is a key site for radical reactivity, primarily through the abstraction of a hydrogen atom from the C2 position. This process initiates a cascade of reactions with significant applications in carbon-carbon bond formation.

Hydrogen Atom Transfer from 1,3-Dioxolane to Radical Species

The initiation of radical reactions involving the 1,3-dioxolane moiety typically commences with a hydrogen atom transfer (HAT) from the C2 carbon to a reactive radical species. The C-H bond at this position is relatively weak and susceptible to homolytic cleavage. The bond dissociation energy (BDE) of the C2-H bond in 1,3-dioxolane is approximately 90.0 kcal/mol, making it a favorable hydrogen donor to more electrophilic radicals. nih.gov

Various radical species can act as hydrogen abstractors, with their reactivity being a crucial factor in the efficiency of the HAT process. For instance, the tert-butoxyl radical (t-BuO•) is a commonly used radical for this purpose. The rate of hydrogen abstraction is influenced by factors such as the bond strength of the C-H bond being broken and the stability of the radical being formed. nih.gov Solvent effects can also play a significant role; for example, protic solvents like trifluoroethanol can enhance the rate of HAT by stabilizing the transition state through hydrogen bonding. nih.gov

Generation and Reactivity of Dioxolan-2-yl Radicals

Once the hydrogen atom is abstracted, the 1,3-dioxolan-2-yl radical is formed. This radical is a key intermediate that can participate in a variety of chemical transformations. The generation of this radical can be achieved through several methods, including the use of photoredox catalysis. nih.govethz.ch Visible-light-induced photoredox catalysis, employing catalysts such as fac-Ir(ppy)₃, has proven to be an effective method for generating dioxolanyl radicals under mild conditions. nih.gov In this process, the photocatalyst, upon excitation by light, can initiate a sequence of electron transfer steps that ultimately lead to the formation of the desired radical.

The 1,3-dioxolan-2-yl radical exhibits nucleophilic character, which dictates its reactivity towards various substrates. thieme-connect.de This nucleophilicity allows it to readily add to electron-deficient alkenes in what is known as a Giese reaction. The stability of the dioxolanyl radical is enhanced by the presence of the adjacent oxygen atoms, which can donate lone-pair electron density. This stability, however, is balanced with sufficient reactivity to engage in subsequent bond-forming reactions.

Radical Chain Mechanisms in Acetal (B89532) Addition Reactions

The addition of the 1,3-dioxolan-2-yl radical to electron-deficient alkenes often proceeds via a radical chain mechanism. nih.gov This process can be broken down into three main stages: initiation, propagation, and termination.

Initiation: As previously discussed, this stage involves the generation of the initial 1,3-dioxolan-2-yl radical, typically through HAT mediated by an initiator.

Propagation: This is the core of the chain reaction. The dioxolan-2-yl radical adds to an electron-deficient alkene, forming a new carbon-centered radical. This new radical can then abstract a hydrogen atom from another molecule of 1,3-dioxolane, thereby regenerating the dioxolan-2-yl radical and propagating the chain. This cycle can repeat multiple times from a single initiation event.

Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical product.

The efficiency of these radical chain reactions is dependent on the relative rates of the propagation and termination steps. The use of photoredox catalysis can provide a continuous source of radicals, sustaining the propagation phase. nih.govethz.ch

Addition and Cycloaddition Reactions

Beyond radical pathways, 5-(1,3-Dioxolan-2-yl)benzo-1,3-dioxole and its derivatives can participate in addition and cycloaddition reactions, offering routes to more complex molecular architectures.

Addition of Acetal Carbon to Electron-Deficient Alkenes

As highlighted in the context of radical reactions, the C2 carbon of the 1,3-dioxolane ring, in its radical form, readily adds to electron-deficient alkenes. nih.govethz.ch This reaction is a powerful tool for forming new carbon-carbon bonds. A variety of electron-deficient alkenes, including those bearing ester, sulfone, and cyano groups, can act as effective radical acceptors. nih.govnih.gov The reaction conditions for these additions can be tuned, with photoredox catalysis being a particularly mild and efficient method. nih.govethz.ch

The following table summarizes the addition of the 1,3-dioxolanyl radical to various electron-deficient alkenes, showcasing the scope and efficiency of this transformation.

Electron-Deficient AlkeneProductYield (%)Reference
Diethyl fumarateDiethyl (1,3-dioxolan-2-yl)succinateHigh nih.gov
Phenyl vinyl sulfone2-[2-(Phenylsulfonyl)ethyl]-1,3-dioxolane76 nih.gov
Methyl 2-[(phenylsulfonyl)methyl]acrylateMethyl 2-((1,3-dioxolan-2-yl)methyl)-3-(phenylsulfonyl)propanoate45 nih.gov
Chromone2-(1,3-Dioxolan-2-yl)chroman-4-one95 ethz.ch

Diels-Alder Cycloaddition Involving Benzonih.govethz.chdioxole Intermediates

The benzo nih.govethz.chdioxole moiety of the title compound can potentially serve as a precursor to a diene for Diels-Alder reactions. masterorganicchemistry.com While direct examples involving this compound as a diene precursor are not extensively documented in the reviewed literature, the generation of o-quinodimethane intermediates from related benzodioxole structures is a known synthetic strategy. mdpi.comsemanticscholar.org These highly reactive dienes can then undergo [4+2] cycloaddition with a variety of dienophiles to construct polycyclic frameworks. masterorganicchemistry.com

The generation of such an o-quinodimethane intermediate from this compound would likely require functionalization of the benzene (B151609) ring, for instance, by introducing leaving groups at the 4- and 7-positions. Subsequent elimination would generate the reactive diene, which could then be trapped in situ by a dienophile. The Diels-Alder reaction is a powerful tool for forming six-membered rings with a high degree of stereocontrol. libretexts.org The reaction proceeds best when the diene is electron-rich and the dienophile is electron-poor. masterorganicchemistry.com

While specific experimental data for the Diels-Alder reaction of a diene derived from this compound is not available in the provided search results, the general principles of the Diels-Alder reaction suggest that if such an intermediate could be formed, it would provide a valuable route to complex, substituted polycyclic aromatic compounds. nih.govorganic-chemistry.org

Catalyzed Transformations

Catalysis plays a pivotal role in the functionalization of the benzodioxole core. Transition metals, particularly palladium, nickel, and iridium, are instrumental in forging new carbon-carbon and carbon-heteroatom bonds, often through intricate mechanistic pathways.

Mechanistic Insights into Palladium-Catalyzed Cross-Couplings

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. The general mechanism for these reactions, such as the Suzuki or Negishi couplings, is widely accepted and proceeds through a catalytic cycle involving a palladium(0) species. nobelprize.orgwikipedia.org This cycle is applicable to substrates containing the benzodioxole moiety. For instance, Pd-catalyzed arylation has been successfully employed to construct the aporphine (B1220529) alkaloid framework which features a benzo[d] nih.govnih.govdioxole structure. rsc.org

The catalytic cycle typically involves three fundamental steps:

Oxidative Addition : The cycle initiates with the reaction of an active, low-coordinate Pd(0) complex with an organic halide (Ar-X), such as a bromo- or iodo-substituted benzodioxole. nobelprize.org The palladium center inserts itself into the carbon-halogen bond, undergoing oxidation from Pd(0) to a Pd(II) state and forming an organopalladium(II) complex (Ar-Pd-X). libretexts.org The use of bulky phosphine (B1218219) ligands can promote the formation of highly reactive, coordinatively unsaturated palladium species, which facilitates this step. nih.gov

Transmetalation : In this step, an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the Pd(II) complex. nobelprize.org The halide ligand on the palladium is replaced by the new organic group (Ar'), resulting in a diorganopalladium(II) intermediate (Ar-Pd-Ar'). For Suzuki couplings, this step is often facilitated by a base, which activates the organoboron reagent to form a more nucleophilic boronate species. nobelprize.org

Reductive Elimination : This is the final, product-forming step. The two organic groups (Ar and Ar') on the Pd(II) center couple and are eliminated from the metal as the final cross-coupled product (Ar-Ar'). wikipedia.org Simultaneously, the palladium center is reduced back to its Pd(0) oxidation state, thus regenerating the active catalyst and allowing the cycle to begin anew. libretexts.org

Table 1: Key Steps in the Palladium-Catalyzed Cross-Coupling Cycle
StepDescriptionPalladium Oxidation State ChangeKey Intermediates
Oxidative AdditionThe Pd(0) catalyst reacts with the aryl halide (Ar-X) to form an organopalladium(II) halide complex.0 → +2LnPd(0), Ar-Pd(II)-X(L)n
TransmetalationAn organometallic reagent (Ar'-M) transfers its organic group to the palladium complex, displacing the halide.No Change (+2)Ar-Pd(II)-Ar'(L)n
Reductive EliminationThe two organic groups are coupled and released from the palladium center, forming the final product and regenerating the Pd(0) catalyst.+2 → 0Ar-Ar', LnPd(0)

Iridium/Nickel Co-catalyzed Cross-Coupling Mechanisms

Dual catalytic systems that combine nickel with an iridium-based photoredox catalyst have emerged as a powerful method for conducting cross-coupling reactions under mild conditions. nih.govacs.org This approach is particularly effective for forming C-N, C-S, and C-C bonds. nih.govacs.orgresearchgate.net While specific examples involving this compound are not detailed in the surveyed literature, the general mechanism is applicable to aryl halides, including derivatives of benzodioxole.

The mechanism leverages the distinct roles of the two metal catalysts:

Iridium Photocatalyst Cycle : The process begins with the iridium complex (e.g., Ir(ppy)3) absorbing visible light, which promotes it to an excited state. researchgate.net This excited-state iridium complex is a potent single-electron transfer (SET) agent. It can interact with one of the coupling partners, often an amine or a silyl-protected alcohol, to generate a radical intermediate through an oxidative or reductive quenching pathway. nih.govrsc.org

Nickel Catalytic Cycle : The nickel cycle operates in parallel and is responsible for the bond formation. A low-valent Ni(0) or Ni(I) species is the active catalyst. nih.gov The cycle can proceed through several pathways, but a common one involves the oxidative addition of the aryl halide to a Ni(0) complex to form a Ni(II) intermediate. acs.org This intermediate can then be intercepted by the radical generated from the iridium cycle. Alternatively, the iridium photocatalyst can reduce a Ni(II) species to a more reactive Ni(I) or Ni(0) state, which then participates in the coupling. acs.org The final step is reductive elimination from a Ni(III) or Ni(II) intermediate to yield the product and regenerate the active nickel catalyst. nih.govacs.org

The synergy between the two catalysts allows the reaction to proceed at room temperature, avoiding the high temperatures often required for traditional nickel-catalyzed cross-couplings. researchgate.net

Table 2: Roles of Catalysts in Ir/Ni Dual Catalysis
CatalystPrimary RoleMechanism
Iridium ComplexPhotoredox CatalystAbsorbs visible light and initiates single-electron transfer (SET) to generate radical intermediates from one of the coupling partners. nih.govresearchgate.net
Nickel ComplexCross-Coupling CatalystUndergoes oxidative addition with the aryl halide and couples with the radical species, followed by reductive elimination to form the product. nih.govacs.org

Functional Group Interconversions and Deprotection Strategies

The dioxolane and benzodioxole moieties are subject to various chemical modifications, including deprotection and dehydration, which are crucial steps in multi-step syntheses.

Deprotection of Dioxolane Moieties to Yield Aldehydes

The 1,3-dioxolane group in this compound is an acetal, which serves as a common protecting group for an aldehyde functional group. wikipedia.org The deprotection of this group does not yield Minisci-type products but rather regenerates the parent aldehyde, in this case, benzo[d] nih.govnih.govdioxole-5-carbaldehyde (also known as piperonal). This transformation is typically achieved by hydrolysis under acidic conditions. organic-chemistry.orgscielo.br

The mechanism involves protonation of one of the dioxolane oxygen atoms by an acid catalyst, followed by ring opening to form a resonance-stabilized carbocation (an oxocarbenium ion). Subsequent attack by water and elimination of ethylene (B1197577) glycol yields the final aldehyde product. wikipedia.org Various acidic catalysts can be employed for this purpose. organic-chemistry.orgorganic-chemistry.org

It is important to distinguish this deprotection from a Minisci reaction. The Minisci reaction is a distinct chemical transformation involving the nucleophilic addition of a carbon-centered radical to an electron-deficient aromatic heterocycle, such as pyridine (B92270) or quinoline, under acidic conditions. wikipedia.orgchem-station.com It is a method for direct C-H functionalization and is not a result of acetal hydrolysis. wikipedia.orged.ac.uk

Table 3: Conditions for Deprotection of Dioxolane Protecting Groups
Reagent/CatalystConditionsReference
Aqueous Acid (e.g., HCl, H2SO4)Aqueous solvent, often with heating. organic-chemistry.orgscielo.br
Iodine (catalytic)Neutral conditions, wet solvent (e.g., acetone). organic-chemistry.org
Er(OTf)3 (catalytic)Wet nitromethane, room temperature. organic-chemistry.orgorganic-chemistry.org
p-Toluenesulfonic acid (PTSA)Acetone/water, reflux. mdpi.com
Pd-CHydrogen atmosphere (for 4-phenyl-1,3-dioxolane (B91909) derivatives). tandfonline.com

Dehydration of 5-(alpha-Hydroxyalkyl)benzo[d]nih.govnih.govdioxoles to 5-(1-Alkenyl)benzo[d]nih.govnih.govdioxoles

The dehydration of 5-(α-hydroxyalkyl)benzo[d] nih.govnih.govdioxoles is a key transformation for synthesizing 5-(1-alkenyl) derivatives, such as isosafrole. This reaction involves the elimination of a molecule of water from the alcohol to form a carbon-carbon double bond. The process is typically catalyzed by an acid. google.com

In a representative procedure, a 5-(α-hydroxyalkyl)benzodioxole, such as 5-(1-hydroxypropyl)benzo nih.govnih.govdioxole, is heated in a suitable solvent like toluene (B28343) in the presence of an acid catalyst such as p-toluenesulfonic acid. mdpi.comgoogle.com The water generated during the reaction is removed azeotropically to drive the equilibrium towards the formation of the alkene product. google.com This method provides a direct route to valuable alkenylbenzodioxole compounds.

Table 4: Synthesis of 5-(1-Alkenyl)benzo[d] nih.govnih.govdioxoles via Dehydration
Starting MaterialReagents and ConditionsProductReference
5-(α-Hydroxyalkyl)benzo[d] nih.govnih.govdioxoleAcid catalyst (e.g., p-toluenesulfonic acid, H2SO4), solvent (e.g., toluene), reflux with azeotropic water removal.5-(1-Alkenyl)benzo[d] nih.govnih.govdioxole google.com
β-Hydroxyketone with a benzo[d] nih.govnih.govdioxol-5-yl groupp-Toluenesulfonic acidα,β-Unsaturated ketone mdpi.com

Derivatization and Analog Design Strategies for 5 1,3 Dioxolan 2 Yl Benzo 1,3 Dioxole

Structure-Activity Relationship (SAR) Studies and Rational Molecular Modification

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of more potent and selective drug candidates. For derivatives of the benzo[d] nih.govfrontiersin.orgdioxole scaffold, SAR studies have provided crucial insights into the structural requirements for various biological activities.

A notable SAR study on a series of endothelin-A (ET(A)) selective receptor antagonists with a 2H-chromene skeleton revealed the importance of the m,p-methylenedioxyphenyl group at the 2-position of the (R)-2H-chromene skeleton for potent and selective ET(A) receptor binding affinity. researchgate.net Further modifications at the 4-position of the chromene ring with various hydrophobic functional groups, such as linear, branched, and cyclic aliphatic groups, as well as substituted or unsubstituted aryl groups and halogens, were found to be acceptable for improving activity. researchgate.net

In the development of benzothiazole-based Hsp90 C-terminal-domain inhibitors, SAR studies highlighted the significance of the distance between a basic center and the aromatic ring. mdpi.com For instance, the reduced potency of a compound with a longer 4-aminomethyl-piperidine substituent underscored the necessity of an optimal distance for activity. mdpi.com

Furthermore, in the design of ligands for sigma receptors based on the benzo[d]thiazol-2(3H)one scaffold, SAR studies involving modifications to the linker length, aryl substitution, and alkylamine ring size have been conducted. nih.gov These studies have led to the identification of compounds with low nanomolar affinity for sigma receptor subtypes. nih.gov

Synthesis of Bioactive Analogues

The versatility of the benzo[d] nih.govfrontiersin.orgdioxole core is evident in the diverse range of bioactive analogues that have been synthesized. These analogues have shown promise in treating a variety of conditions, from epilepsy to cancer.

Stiripentol (B1682491), an antiepileptic drug, features a 1,3-benzodioxole (B145889) ring and has been effective in treating Dravet's syndrome. mdpi.com This has spurred the synthesis of numerous stiripentol analogues with the aim of discovering new anticonvulsant agents. diva-portal.orgnih.govresearchgate.net A series of these analogues, including hydrazinecarboxamides, pyrazole-1-carboxamides, and pyrazol-1-yl(aryl)methanones, have been synthesized and evaluated for their anticonvulsant properties. diva-portal.orgnih.gov

One of the most active compounds in the maximal electroshock (MES) screen was found to be a hydrazinecarboxamide derivative (7h), while a pyrazol-1-yl(aryl)methanone derivative ((±)-13b) was most active in the subcutaneous pentylenetetrazole (scPTZ) screen. diva-portal.orgnih.gov The synthesis of stiripentol itself can be achieved through the Claisen-Schmidt condensation of piperonal (B3395001) and pinacolone (B1678379) to form an α,β-unsaturated ketone, which is then selectively reduced. mdpi.com

Table 1: Anticonvulsant Activity of Stiripentol Analogues

Compound MES Screen ED₅₀ (mg/kg) scPTZ Screen ED₅₀ (mg/kg)
Stiripentol (STP) 277.7 115
7h 87 -

Data sourced from DiVA portal and PubMed. diva-portal.orgnih.gov

In the realm of agricultural science, derivatives of benzo[d] nih.govfrontiersin.orgdioxole have been developed as potent auxin receptor agonists, which can promote root growth. frontiersin.orgresearchgate.netnih.govnih.gov A series of N-(benzo[d] nih.govfrontiersin.orgdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized based on a lead compound identified through computer-aided drug discovery. frontiersin.orgresearchgate.net

One particular compound, designated K-10, demonstrated a remarkable ability to promote root growth in both Arabidopsis thaliana and Oryza sativa. frontiersin.orgresearchgate.netnih.gov Molecular docking analysis revealed that K-10 has a stronger binding affinity with the auxin receptor TIR1 compared to the natural auxin, 1-naphthylacetic acid (NAA). researchgate.netnih.gov The synthesis of these compounds involves a three-step reaction, starting from the corresponding benzyl (B1604629) chloride. researchgate.netnih.gov

Researchers have synthesized a novel class of thiourea (B124793) derivatives that incorporate two benzo[d] nih.govfrontiersin.orgdioxol-5-yl moieties. nih.govcapes.gov.br These compounds were created by reacting two molecules of benzo[d] nih.govfrontiersin.orgdioxol-5-yl isothiocyanate with various diamino derivatives. nih.govcapes.gov.br The resulting bis-benzo[d] nih.govfrontiersin.orgdioxol-5-yl thiourea derivatives were evaluated for their cytotoxic effects against several cancer cell lines. nih.govcapes.gov.br

Many of these compounds exhibited significant antitumor activity, with some showing greater potency than the standard drug, doxorubicin. nih.govcapes.gov.br For example, 1,1'-(1,4-phenylene)bis(3-(benzo[d] nih.govfrontiersin.orgdioxol-5-yl)thiourea) (compound 5) displayed IC₅₀ values of 2.38 µM for HepG2, 1.54 µM for HCT116, and 4.52 µM for MCF7 cancer cell lines. nih.govcapes.gov.br Notably, these compounds were found to be non-cytotoxic towards normal cell lines. nih.govcapes.gov.br The anticancer mechanism of these derivatives was investigated and found to involve EGFR inhibition and induction of apoptosis. nih.govcapes.gov.br

Table 2: Cytotoxic Activity of a Bis-Benzo[d] nih.govfrontiersin.orgdioxol-5-yl Thiourea Derivative (Compound 5)

Cell Line IC₅₀ (µM)
HepG2 (Liver Cancer) 2.38
HCT116 (Colon Cancer) 1.54
MCF-7 (Breast Cancer) 4.52

Data sourced from PubMed and Portal de Periódicos da CAPES. nih.govcapes.gov.br

The synthesis of imidazole (B134444) derivatives incorporating the benzo nih.govfrontiersin.orgdioxol-5-yl group has led to the discovery of compounds with significant leishmanicidal activity. nih.gov These derivatives were prepared by subjecting 5-benzo nih.govfrontiersin.orgdioxol-5-yl-1-methyl-1H-imidazole-2-carbaldehyde to a Knoevenagel reaction. nih.gov The van Leusen imidazole synthesis is another versatile method for creating a wide range of imidazole derivatives. mdpi.com Imidazole-based compounds are of great interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including antibacterial, antifungal, and antiviral properties. mdpi.com

Chalcones, which are precursors to flavonoids, are known for their diverse biological activities. jocpr.comresearchgate.netscienceopen.com A series of chalcone (B49325) derivatives featuring the benzo[d] nih.govfrontiersin.orgdioxol-5-yl moiety have been designed, synthesized, and evaluated for their cytotoxic potential. nih.gov These compounds demonstrated promising antiproliferative activity against cancer cell lines, with IC₅₀ values ranging from 5.24 to 63.12 μM. nih.gov

Among the synthesized chalcones, compounds 16k, 16m, and 16t showed significant antiproliferative activity in the MDA-MB-231 breast cancer cell line, with IC₅₀ values between 5.24 and 10.39 μM. nih.gov Further studies revealed that these compounds induce apoptosis through the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, as well as an increase in the levels of caspase-3 and caspase-7. nih.gov The synthesis of these chalcones is typically achieved through an Aldol condensation reaction between an aryl ketone and an aromatic aldehyde. jocpr.com

Table 3: Antiproliferative Activity of Benzo[d] nih.govfrontiersin.orgdioxol-5-yl Chalcone Derivatives in MDA-MB-231 Cell Line

Compound IC₅₀ (μM)
16k 5.24 - 10.39
16m 5.24 - 10.39

Data sourced from PubMed. nih.gov

Organoselenium Compounds Incorporating the Benzo[d]nih.govelsevierpure.comdioxole Subunit

The incorporation of selenium into heterocyclic structures is a strategy of growing interest in medicinal chemistry, owing to the unique physicochemical and medicinal properties of the resulting organoselenium compounds. researchgate.net These compounds have demonstrated a range of biological activities, including antiviral, antibacterial, and antitumor properties. mdpi.com The benzo[d] nih.govelsevierpure.comdioxole subunit can be integrated into organoselenium scaffolds through various synthetic methodologies.

Recent advancements in synthesis have focused on the reactions of organic diselenides with acetylenic compounds. mdpi.com These methods often utilize metal catalysis or electrophile-mediated reactions to construct complex selenacycles. researchgate.netmdpi.com For instance, iron-facilitated, iodine-mediated electrophilic annulation reactions of 2-alkynylaniline derivatives with organic diselenides have been used to create N-methyl-3-chalcogeno-indoles. mdpi.com Another approach involves the visible-light-mediated synthesis of 3-arylselanyl benzochalcogenophenes without the need for catalysts or additives. mdpi.com

The biological activity of many organoselenium compounds is linked to their interaction with thiols. nih.gov The selenium atom can interact with the sulfur atom of thiol-containing molecules, such as sulfhydryl enzymes, forming a selenenyl-sulfide bond that can modulate enzyme activity. nih.gov This thiol-oxidizing property is considered a key mechanism behind both the therapeutic potential and the toxicity of these compounds. nih.gov While the direct synthesis of organoselenium derivatives starting from 5-(1,3-Dioxolan-2-yl)benzo-1,3-dioxole is a specific area for further research, the established importance of the benzodioxole moiety in bioactive molecules makes it a prime candidate for inclusion in novel organoselenium drug design. researchgate.networldresearchersassociations.com

1,3-Dioxolan-2-ylnucleosides as Potential HIV Inhibitors

The replacement of the carbohydrate moiety in traditional nucleosides with a 1,3-dioxolane (B20135) ring has yielded a unique class of compounds with significant antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). acs.org Extensive research has been dedicated to the asymmetric synthesis of these dioxolane nucleosides to study their structure-activity relationships (SAR) as potential anti-HIV agents. elsevierpure.comnih.gov

Enantiomerically pure dioxolane nucleosides are synthesized and evaluated against HIV-1 in human peripheral blood mononuclear (PBM) cells. nih.govnih.gov In one study, an enantiomerically pure key intermediate was synthesized from 1,6-anhydro-D-mannose and then condensed with various 5-substituted pyrimidines. elsevierpure.comnih.gov The resulting beta-isomer cytosine derivative was found to be the most potent anti-HIV agent among the synthesized compounds, though it also exhibited the highest toxicity. nih.gov Interestingly, the corresponding alpha-isomer of the cytosine derivative showed good anti-HIV activity without cytotoxicity. nih.gov

Further studies on both pyrimidine (B1678525) and purine (B94841) analogs have helped to elucidate the order of anti-HIV potency. nih.gov For a series of L-dioxolanyl nucleosides, the 5-fluorocytosine (B48100) derivative was found to be the most potent, with an EC50 value of 0.0012 µM. nih.gov

Table 1: Research Findings on Anti-HIV Potency of Dioxolane Nucleoside Derivatives

Nucleoside Base Isomer Relative Potency Cytotoxicity Reference
Cytosine β-isomer Most Potent Most Toxic nih.gov
Cytosine α-isomer Good Activity No Cytotoxicity nih.gov
5-Fluorocytosine β-isomer Most Potent (EC50=0.0012 µM) Toxic (IC50=10.0 µM) nih.gov
5-Fluorocytosine α-isomer Excellent Activity (EC50=0.063 µM) No Cytotoxicity (up to 100 µM) nih.gov

The synthesis of [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides represents another novel class within this family, though initial in-vitro testing for anti-HIV-1 activity did not show inhibition. acs.org The stability and reactivity of these nucleosides were found to be highly dependent on the nature of the nucleobase and the protecting groups used during synthesis. acs.org These findings underscore the critical role of stereochemistry and substituent choice in designing effective and non-toxic 1,3-dioxolane-based HIV inhibitors.

1,3-Benzodioxole-Tagged Dacarbazine (B1669748) Derivatives for Anticancer Research

The 1,3-benzodioxole moiety is a key structural feature in several potent antimitotic agents that inhibit tubulin polymerization, including podophyllotoxin (B1678966) and combretastatin (B1194345) A-2. tandfonline.comnih.gov Inspired by this, researchers have investigated the potential of conjugating the 1,3-benzodioxole scaffold to existing anticancer drugs to enhance their efficacy. One such area of research involves tagging the chemotherapeutic agent Dacarbazine with 1,3-benzodioxole derivatives. nih.govresearchgate.nettandfonline.com

Dacarbazine is an alkylating agent used in the treatment of cancers like malignant melanoma and Hodgkin's lymphoma. tandfonline.comwikipedia.org By creating derivatives that incorporate the 1,3-benzodioxole structure, researchers aim to develop new microtubule inhibitors. nih.govtandfonline.com In-silico studies using molecular docking have been performed to evaluate the binding potential of these tagged derivatives with the tubulin protein (PDB ID: 1TUB). tandfonline.comresearchgate.net

The results of these computational analyses showed that specific 1,3-benzodioxole-based dacarbazine-tagged derivatives bind effectively with the tubulin protein. nih.govresearchgate.net The ligands were found to interact with key amino acid residues near the colchicine (B1669291) binding site through hydrogen bonds and electrostatic interactions. tandfonline.com Subsequent ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic studies using online web servers indicated that certain compounds possessed drug-like properties, suggesting their potential as potent anticancer drug candidates. nih.govresearchgate.nettandfonline.com These computational findings highlight that 1,3-benzodioxole-tagged dacarbazine derivatives are promising candidates for further preclinical and in-vitro analysis as novel anticancer agents. tandfonline.comresearchgate.net

Development of Advanced Materials and Probes

The unique chemical structure of this compound and its analogs makes it a valuable precursor for the development of advanced materials, including fluorescent dyes for biological imaging and complex polymers.

Fluorescent Dyes with Tunable Emission Wavelengths

The 1,3-benzodioxole scaffold has been successfully utilized to create new classes of fluorescent dyes with highly desirable photophysical properties. researchgate.net These dyes are characterized by large Stokes shifts, which is the difference between the absorption and emission maxima, a feature that is advantageous in fluorescence microscopy as it minimizes self-absorption and improves signal-to-noise ratio. researchgate.net

One reported class of dyes based on 1,3-benzodioxole exhibits not only large Stokes shifts but also long fluorescence lifetimes in organic solvents. researchgate.net The fluorescence lifetime was also observed to be dependent on the polarity of the solvent. researchgate.net Furthermore, these dyes demonstrated high photostability, resisting bleaching under illumination. researchgate.net To make these dyes useful for biochemical and medical applications, a series of derivatives were prepared with specific reactive groups (e.g., carboxylic acids, amines, N-hydroxysuccinimide esters) to allow for covalent labeling of biologically relevant molecules. researchgate.net

The development of fluorescent ligands for specific biological targets is another key application. For instance, fluorescent probes based on an indolylglyoxylamide structure have been synthesized to target the peripheral-type benzodiazepine (B76468) receptor (PBR), which is located in mitochondria. nih.gov These probes specifically labeled the PBR in glioma cells, demonstrating their utility in cellular imaging. nih.gov The inherent fluorescence of the benzodioxole core and its derivatives provides a powerful tool for creating advanced probes for biological and material science applications.

Precursors for Complex Organic Molecules and Polymers

The benzo[d] nih.govelsevierpure.comdioxole ring system is a fundamental building block found in numerous complex natural products, particularly alkaloids. rsc.org Its structural rigidity and electronic properties make it a valuable synthon in organic synthesis. A unified synthetic strategy has been developed to produce various benzo[d] nih.govelsevierpure.comdioxole-type benzylisoquinoline alkaloids, including aporphines and coptisines, demonstrating the versatility of this core structure in the total synthesis of intricate molecules. rsc.org

The utility of this scaffold extends to the creation of novel heterocyclic systems through modern cross-coupling reactions. For example, (6-bromobenzo[d] nih.govelsevierpure.comdioxol-5-yl)methanol has been used as a starting material to synthesize a wide range of new 1,3-benzodioxole derivatives containing a 1,2,3-triazole ring via a "click reaction," followed by a Suzuki-Miyaura coupling reaction with various boronic acids. worldresearchersassociations.com This approach allows for the modular construction of a library of complex molecules built upon the benzodioxole framework.

In polymer science, related structures like 1,3-dioxolan-4-ones, which are easily prepared from renewable α-hydroxy acids, are used as monomers for the synthesis of aliphatic polyesters. researchgate.net Furthermore, benzodioxinones, which are structural relatives, can serve as precursors to form reactive ketenes upon heating or UV illumination. nih.gov These in-situ generated ketenes are then utilized in various polymerization reactions, including homopolymerization and the synthesis of block copolymers, to create diverse macromolecular architectures. nih.gov

Spectroscopic and Analytical Data Unattainable for this compound

Following a comprehensive search for scientific literature and data, the specific advanced spectroscopic and analytical characterization data required to generate an article on "this compound" is not available in accessible public databases and scientific repositories. The searches were conducted using the compound name and its CAS number (4405-18-9).

While commercial suppliers list the compound and indicate the availability of documentation upon purchase, the actual spectral data for ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are not publicly detailed. The provided outline necessitates specific data points for each subsection, which could not be retrieved.

Furthermore, certain sections of the requested outline are not applicable to the chemical structure of this compound:

Advanced Spectroscopic and Analytical Characterization Techniques for 5 1,3 Dioxolan 2 Yl Benzo 1,3 Dioxole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application of 1D and 2D NMR Techniques (e.g., 13C-CRAPT NMR):No specific instances of the application of specialized 2D NMR techniques such as ¹³C-CRAPT for this particular compound were found in the surveyed literature.

Due to the absence of the foundational ¹H NMR, ¹³C NMR, and HRMS data, and the inapplicability of other specified analytical techniques, it is not possible to generate the requested scientific article while adhering to the strict requirements for factual, scientifically accurate content focused solely on the provided outline. Information on related but structurally different compounds cannot be used as a substitute, as this would violate the directive to focus exclusively on 5-(1,3-Dioxolan-2-yl)benzo-1,3-dioxole.

Mass Spectrometry (MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of this compound, particularly in determining its presence and purity within a mixture. The technique couples the superior separation capability of gas chromatography with the highly sensitive detection and structural elucidation power of mass spectrometry.

In a typical GC-MS analysis, the compound is volatilized and separated from other components in a mixture as it passes through a capillary column. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic property under specific chromatographic conditions. Following separation, the molecule enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner.

The resulting mass spectrum displays the molecular ion peak (M⁺) and a series of fragment ion peaks at specific mass-to-charge ratios (m/z). The fragmentation pattern is a unique fingerprint of the molecule. For this compound (molar mass: 194.18 g/mol ), the molecular ion peak would be expected at m/z 194. Key fragmentation pathways would likely involve the cleavage of the dioxolane and benzodioxole rings. Common fragments would include the loss of the ethylene (B1197577) oxide group from the dioxolane ring and the characteristic benzodioxole cation. While specific experimental data for this exact compound is not publicly available, analysis of its precursor, Piperonal (B3395001), shows major fragments at m/z 149, 121, 93, and 63, which arise from the fragmentation of the benzodioxole ring system. A similar pattern, with additional fragments corresponding to the dioxolane moiety, would be anticipated for this compound.

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and conformational details.

For a single-crystal X-ray diffraction analysis, a high-quality crystal of this compound is grown and mounted in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector. The angles and intensities of the diffracted beams are directly related to the arrangement of electrons, and thus atoms, within the crystal lattice.

While the specific crystal structure of this compound has not been reported, a detailed analysis of the closely related sulfur analogue, 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole, provides valuable insight. In this analogue, the crystal system was determined to be monoclinic with the space group P2₁/c. It is plausible that this compound would crystallize in a similar system. The analysis would yield precise unit cell dimensions (a, b, c) and angles (α, β, γ).

Table 1: Illustrative Crystallographic Data for a Related Benzodioxole Analog Data for 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.4765
b (Å)17.5504
c (Å)11.6397
β (°)104.275
Volume (ų)2272.05
Z8

This data is for a sulfur analogue and serves as an example of the parameters determined through single-crystal X-ray diffraction.

The primary output of X-ray diffraction analysis is the precise coordinates of each atom in the molecule. From this data, exact bond lengths, bond angles, and torsion angles are calculated, revealing the molecule's geometry and preferred conformation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds (e.g., stretching and bending).

The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its structure. The most prominent peaks would be associated with the C-O (ether) linkages and the aromatic C-H and C=C bonds. The acetal (B89532) group (O-C-O) of the dioxolane ring has a characteristic strong absorption in the fingerprint region.

Table 2: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
2990-2850C-H StretchAliphatic (CH₂)
1600-1450C=C StretchAromatic Ring
1250-1000C-O StretchAryl and Aliphatic Ethers (Acetal)
1040C-O-C StretchBenzodioxole Ring

These are typical ranges and specific values can vary. Data is inferred from general spectroscopic tables and analysis of similar compounds.

The presence of strong bands in the 1250-1000 cm⁻¹ region is particularly diagnostic for the multiple C-O bonds in both the benzodioxole and dioxolane rings. Specifically, the characteristic absorption for the methylenedioxy group (O-CH₂-O) of the benzodioxole ring is typically observed around 1040 cm⁻¹.

Thermal Analysis for Decomposition Behavior (e.g., Thermogravimetric Analysis)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the physical and chemical properties of a substance as a function of temperature. TGA measures the change in mass of a sample as it is heated in a controlled atmosphere. This provides information about the compound's thermal stability and decomposition profile.

When a sample of this compound is analyzed by TGA, it would be heated at a constant rate, and its mass would be continuously monitored. The resulting TGA curve would plot mass percentage versus temperature. The onset temperature of decomposition indicates the limit of the compound's thermal stability. The curve would show one or more steps, corresponding to different stages of mass loss as the molecule breaks down. The final residual mass at the end of the experiment would also be determined.

While no specific TGA data for this compound is available, such an analysis would be critical for determining its suitability for applications that involve high temperatures, such as in certain chemical reactions or material formulations. The decomposition is expected to proceed via the cleavage of the ether linkages, leading to the loss of volatile fragments.

Computational and Theoretical Chemistry Investigations of 5 1,3 Dioxolan 2 Yl Benzo 1,3 Dioxole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and vibrational frequencies. While specific DFT studies on 5-(1,3-Dioxolan-2-yl)benzo-1,3-dioxole are not extensively documented in publicly available literature, research on closely related benzodioxole-containing structures provides a strong basis for understanding its characteristics.

Investigation of Structural and Electronic Properties

DFT calculations are highly effective for determining the optimized geometry of a molecule, including bond lengths, bond angles, and dihedral angles. Studies on analogous compounds, such as those containing a 1,3-benzodioxole (B145889) ring system, have been performed. For example, DFT calculations at the B3LYP/6–311 G++(d,p) level of theory have been used to geometrically optimize the structure of related chalcone (B49325) derivatives. nih.gov These calculations allow for a comparison between theoretically predicted structures and those determined experimentally through methods like X-ray crystallography. nih.gov

The crystal structure of the closely related sulfur analog, 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole, reveals two independent but nearly superimposable molecules in the asymmetric unit. researchgate.net This suggests that this compound may also exhibit subtle structural variations depending on its crystalline environment.

Electronic properties such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. nih.gov In related π-conjugated systems featuring a 1,3-benzodioxole moiety, the HOMO is often located on the electron-donating part of the molecule, while the LUMO resides on the electron-accepting portion. nih.gov Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, identify the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Selected Theoretical and Experimental Structural Parameters of an Analogous Compound, (E)-3-(benzo[d] nih.govmdpi.comdioxol-5-yl)-1,3-di(thiophen-2-yl)prop-2-en-1-one nih.gov (Note: This table presents data for a related compound to illustrate typical DFT results.)

ParameterBond/AngleExperimental ValueDFT Calculated Value
Bond LengthC8=O31.229 (4) Å1.227 Å
Torsion AngleC8—C9—C10—C11178.5 (3)°179.6°

Rationalization of Experimental Observations

DFT calculations are invaluable for rationalizing and providing a theoretical basis for experimentally observed phenomena. For instance, the UV-Vis absorption spectrum of a molecule can be predicted using Time-Dependent DFT (TD-DFT), and the results can be compared with experimental spectra to understand the nature of electronic transitions. For a related benzodioxole chalcone, the theoretical HOMO-LUMO energy gap was calculated to be 2.73 eV, which corresponds to the electronic transition observed in the experimental UV-Vis spectrum (3.18 eV). nih.gov

Similarly, DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com By comparing the theoretically predicted spectrum with the experimental one, researchers can confidently assign signals to specific atoms within the molecule, such as the distinct protons of the benzodioxole ring system. mdpi.com This correlation between theoretical and experimental data provides a deeper understanding of the molecular structure and its electronic environment. mdpi.commdpi.com

Conformational Analysis through DFT Calculations

Studies on related structures provide insight into these features. The five-membered 1,3-dioxole (B15492876) ring typically adopts a flattened envelope conformation. nih.govresearchgate.net In the crystal structure of the sulfur analog 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole, the 1,3-dioxole ring was found in an envelope conformation in one of the independent molecules and was nearly planar in the other, highlighting its conformational flexibility. researchgate.net The six-membered 1,3-dithiane (B146892) ring in that analog adopts a stable chair conformation. researchgate.net DFT calculations on similar bicyclic systems have been used to confirm that specific conformers, such as an axial conformer, are energetically preferred. researchgate.net These findings suggest that the 1,3-dioxolane (B20135) ring in the title compound likely also exhibits a preferred, low-energy conformation, such as an envelope or twist form, which could be definitively determined through specific DFT calculations.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Ligand-Receptor Interaction Studies (e.g., with Auxin Receptor TIR1, Tubulin)

The benzo[d] nih.govmdpi.comdioxole scaffold is present in many biologically active molecules. Molecular docking studies on derivatives have revealed potential interactions with important protein targets.

Auxin Receptor TIR1: In the field of agricultural science, derivatives of 1,3-benzodioxole have been investigated as potential plant growth promoters that act on the auxin receptor TIR1. nih.govresearchgate.net Molecular docking analyses were performed to explore how these compounds bind to the receptor's active site. In one study, a lead compound, K-10, showed a lower binding energy (-8.62 kJ mol⁻¹) compared to the natural auxin NAA (-7.67 kJ mol⁻¹), indicating a potentially greater affinity for the TIR1 receptor. nih.gov These studies demonstrate that the benzodioxole moiety can serve as a core for ligands that fit within the TIR1 binding pocket, suggesting that this compound could be explored for similar applications. nih.govresearchgate.net

Tubulin: Tubulin is a crucial protein involved in cell division, making it a major target for anticancer drugs. nih.gov While no direct docking studies of this compound with tubulin are reported, numerous other molecules are known to bind to tubulin at various sites (e.g., colchicine (B1669291), vinca, and taxol sites). nih.govresearchgate.net Docking studies on other heterocyclic compounds have been used to predict their binding modes and interaction energies, often revealing key hydrogen bonds and hydrophobic interactions that stabilize the ligand-tubulin complex. mdpi.comnih.gov Such studies provide a framework for how the title compound could be virtually screened against tubulin to assess its potential as an anticancer agent.

Table 2: Example Molecular Docking Results for a 1,3-Benzodioxole Derivative (K-10) with Auxin Receptor TIR1 nih.gov (Note: Data for a related compound is shown to illustrate typical docking outputs.)

CompoundReceptorPredicted Binding Energy (kJ mol⁻¹)
K-10TIR1-8.62
NAA (Reference)TIR1-7.67

Application in Computer-Aided Drug Discovery

Computer-aided drug discovery (CADD) utilizes computational methods to accelerate the design and discovery of new drugs. The process often begins with virtual screening, where large libraries of chemical compounds are docked into a biological target to identify potential hits. nih.govresearchgate.net

The 1,3-benzodioxole core of this compound is a "privileged scaffold" found in numerous natural products and synthetic drugs. nih.govnih.govnih.gov CADD approaches have been successfully applied to this scaffold. For instance, a virtual screening workflow based on the auxin receptor TIR1 led to the identification of a hit compound, HTS05309, which was then chemically modified to develop more potent derivatives. nih.gov This success story highlights how CADD can efficiently identify promising molecules based on a specific chemical core. nih.govresearchgate.net Given the versatility of the benzodioxole scaffold, this compound represents a candidate for inclusion in virtual screening libraries targeting a wide range of proteins implicated in human disease.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational techniques in drug discovery used to identify novel, biologically active compounds from large chemical databases. nist.gov A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target.

For scaffolds like the 1,3-benzodioxole core found in this compound, pharmacophore models can be developed based on known active ligands or the structure of the target protein. mdpi.com In a typical ligand-based approach, a set of molecules with known activity against a target are structurally aligned to identify common chemical features. These features are then abstracted into a 3D pharmacophore model. This model serves as a sophisticated query for virtual screening, a process where large libraries of compounds are computationally filtered to select those that match the pharmacophore's spatial and chemical requirements.

For instance, research on other benzodioxole derivatives has utilized this approach to discover potent agents for various applications, such as auxin receptor agonists. mdpi.com In one such study, a pharmacophore model was established based on the auxin receptor TIR1, which led to the identification of a lead compound, N-(benzo[d] acs.orgnih.govdioxol-5-yl)-2-((4-chlorobenzyl) thio) acetamide (B32628), from a database of over 53,000 molecules. mdpi.com This demonstrates the utility of the benzodioxole moiety as a key structural element in pharmacophore-guided discovery.

Virtual screening can also be structure-based, where the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is used to dock potential ligands and score their binding affinity. researchgate.net A hybrid approach combining both ligand- and structure-based methods can further refine the search for novel hits. researchgate.net For a molecule like this compound, these methods could be employed to screen for derivatives with potential activity against targets where the benzodioxole scaffold is known to be a key interacting fragment.

Charge Population and Bond Order Analysis

Charge population and bond order analyses are theoretical calculations that provide fundamental insights into the electronic structure of a molecule. These methods help in understanding a molecule's reactivity, stability, intermolecular interactions, and electrostatic potential.

Charge Population Analysis: This analysis distributes the total electron density of a molecule among its constituent atoms, assigning partial charges. The resulting atomic charges indicate sites susceptible to electrophilic or nucleophilic attack. For this compound, the oxygen atoms of both the dioxolane and benzodioxole rings are expected to carry significant negative partial charges due to their high electronegativity. This makes them potential sites for hydrogen bonding and coordination with metal ions. researchgate.net Computational studies on related 1,3-benzodioxole derivatives have used methods like Mulliken population analysis to identify the most electron-rich sites for potential protonation. researchgate.net The carbon atoms attached to these oxygens would, in turn, carry partial positive charges. The benzene (B151609) ring's electron distribution will be influenced by the electron-donating effect of the fused dioxole ring.

Bond Order Analysis: This analysis quantifies the number of chemical bonds between a pair of atoms, providing insight into bond strength and type (single, double, triple). In the aromatic benzene ring of the benzodioxole moiety, the carbon-carbon bonds are expected to have a bond order between 1 and 2, characteristic of aromatic systems. The C-O bonds within the dioxole and dioxolane rings would have bond orders indicative of single bonds, though influenced by electronic effects like hyperconjugation. Structural analyses, such as Hirshfeld surface analysis performed on related molecules like (E)-benzo[d] acs.orgnih.govdioxole-5-carbaldehyde oxime, can experimentally complement these theoretical calculations by visualizing intermolecular interactions which are governed by the molecule's charge distribution.

These computational analyses are crucial for building a comprehensive understanding of the molecule's chemical behavior and for parameterizing molecular mechanics force fields used in more complex simulations like molecular dynamics.

Physicochemical Studies for Pharmacokinetic and Pharmacodynamic Properties (ADME) Prediction

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, as it helps to predict the pharmacokinetic profile of a compound. nih.gov In silico tools, such as the SwissADME web server, are widely used to estimate these properties from a molecule's structure, thereby reducing the failure rate of drug candidates in later clinical phases. nih.govfums.ac.ir The predicted ADME properties for this compound are summarized below.

Physicochemical Properties

The fundamental physicochemical characteristics of a molecule are key determinants of its pharmacokinetic behavior.

PropertyValueInterpretation
Molecular FormulaC₁₀H₁₀O₄
Molecular Weight194.18 g/mol Falls within the desirable range for drug-likeness (<500 g/mol ).
LogP (Consensus)1.55Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability.
Water Solubility (ESOL)LogS = -2.45The compound is predicted to be soluble in water. phytojournal.com
Topological Polar Surface Area (TPSA)37.14 ŲSuggests good potential for oral bioavailability and cell membrane permeation (typically TPSA < 140 Ų).

Pharmacokinetic Predictions

These predictions assess how the body is likely to process the compound.

ADME ParameterPredictionInterpretation
Gastrointestinal (GI) AbsorptionHighThe compound is likely to be well-absorbed from the digestive tract.
Blood-Brain Barrier (BBB) PermeantYesThe compound may be able to cross the blood-brain barrier to exert effects on the central nervous system.
P-glycoprotein (P-gp) SubstrateNoThe compound is not likely to be actively pumped out of cells by the P-gp efflux transporter, which may increase its intracellular concentration.
CYP1A2 InhibitorNoUnlikely to interfere with the metabolism of drugs processed by this key cytochrome P450 enzyme. nih.gov
CYP2C19 InhibitorNoUnlikely to interfere with the metabolism of drugs processed by this key cytochrome P450 enzyme. nih.gov
CYP2C9 InhibitorYesPotential for drug-drug interactions with substrates of the CYP2C9 enzyme.
CYP2D6 InhibitorNoUnlikely to interfere with the metabolism of drugs processed by this key cytochrome P450 enzyme. nih.gov
CYP3A4 InhibitorNoUnlikely to interfere with the metabolism of drugs processed by this key cytochrome P450 enzyme. nih.gov

Drug-Likeness and Medicinal Chemistry

These rules and filters help to evaluate the potential of a compound as a drug candidate.

Rule/FilterViolationInterpretation
Lipinski's Rule of FiveNo (0 violations)The compound adheres to the guidelines for good oral bioavailability. nih.gov
Veber's RuleNo (0 violations)The compound has a low number of rotatable bonds and low polar surface area, also indicating good oral bioavailability.
PAINS AlertNo (0 alerts)The compound does not contain substructures known to cause pan-assay interference. phytojournal.com

Pharmacological and Biological Research Applications of 5 1,3 Dioxolan 2 Yl Benzo 1,3 Dioxole Derivatives

Anticonvulsant Activity and Neurological Impact Studies

The quest for novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles is a continuous endeavor in pharmaceutical research. Derivatives of the benzo[d] nih.govresearchgate.netdioxole structure have emerged as a promising class of compounds in this area.

Evaluation in Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Screens

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical screening models used to identify compounds with potential anticonvulsant activity. The MES screen is an indicator of a compound's ability to prevent the spread of seizures, while the scPTZ screen suggests activity against absence seizures by raising the seizure threshold.

A series of 5-substituted benzo[d] nih.govresearchgate.netdioxole derivatives have been synthesized and evaluated for their anticonvulsant properties. nih.gov In preliminary screenings, several compounds demonstrated notable activity. For instance, compounds 3a, 3c, 3d, and 4d-f showed promising results in the MES model. nih.gov In the scPTZ model, compounds 4c and 4d afforded complete protection against seizures at a 300 mg/kg dose. nih.gov

Among these, compound 3c stood out as a particularly potent agent against MES-induced seizures. nih.gov It exhibited a median effective dose (ED₅₀) of 9.8 mg/kg and a median toxic dose (TD₅₀) of 229.4 mg/kg, resulting in a high protective index (PI = TD₅₀/ED₅₀) of 23.4. nih.gov This PI is comparable to that of established antiepileptic drugs. nih.gov Similarly, another study on N-substituted (Z)-5-(benzo[d] nih.govresearchgate.netdioxol-5-ylmethylene)-2-thioxothiazolidin-4-one derivatives identified compound 4e as a highly potent agent in the MES screen, with an ED₅₀ of 9.7 mg/kg and a TD₅₀ of 263.3 mg/kg, yielding a protective index of 27.1. nih.gov

Further research into novel 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones, which are structurally related, also identified compounds with significant anticonvulsant activity. mdpi.com Compound 4g from this series was particularly effective, with an ED₅₀ of 23.7 mg/kg in the MES test and 18.9 mg/kg in the scPTZ test. mdpi.com Its TD₅₀ was 284.0 mg/kg, indicating a favorable safety profile. mdpi.com

CompoundScreening ModelED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI)Reference
3cMES9.8229.423.4 nih.gov
4eMES9.7263.327.1 nih.gov
4gMES23.7284.012.0 mdpi.com
4gscPTZ18.9284.015.0 mdpi.com

Anticancer and Antiproliferative Activity Investigations

Derivatives of the benzo[d] nih.govresearchgate.netdioxole structure have also been extensively investigated for their potential as anticancer agents. Research has focused on their cytotoxic effects against various cancer cell lines and the elucidation of their mechanisms of action.

Cytotoxic Effects on Various Cancer Cell Lines (e.g., HepG2, HCT116, MCF-7, MDA-MB-231)

Studies have demonstrated the cytotoxic potential of benzodioxole derivatives against a range of human cancer cell lines. For example, certain synthetic chalcones have shown significant inhibitory effects against breast cancer cell lines. nih.gov Chalcones 12 and 13 were particularly effective against MCF-7, ZR-75-1, and MDA-MB-231 cells. nih.gov Specifically, for compound 12 , the IC₅₀ values were 4.19 µM in MCF-7 cells and 6.12 µM in MDA-MB-231 cells. nih.gov Compound 13 showed an IC₅₀ of 3.30 µM in MCF-7 cells and 18.10 µM in MDA-MB-231 cells. nih.gov

In other research, a beta-2 selective blocker, ICI-118,551, which shares structural similarities, proved highly effective against both MCF-7 and MDA-MB-231 cell lines. dergipark.org.tr After a 48-hour treatment, the viability of MCF-7 cells was reduced to as low as 5.33% at a concentration of 250 µM. dergipark.org.tr

Furthermore, investigations into alkaloids isolated from Enantia chlorantha, which contain related structural features, showed that these compounds inhibited the proliferation of MCF-7 and HCT116 cell lines. grafiati.com

CompoundCell LineIC₅₀ (µM)Reference
Chalcone (B49325) 12MCF-74.19 nih.gov
Chalcone 12MDA-MB-2316.12 nih.gov
Chalcone 13MCF-73.30 nih.gov
Chalcone 13MDA-MB-23118.10 nih.gov

Mechanisms of Apoptosis Induction and Pathway Modulation (e.g., Bax, Bcl-2, Caspase-3, Caspase-7)

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. The ratio of Bax to Bcl-2 is a critical determinant of cell fate. nih.govnih.gov An increase in this ratio leads to mitochondrial dysfunction and the activation of effector caspases, such as caspase-3 and caspase-7, which execute the apoptotic process. nih.gov

Research on derivatives of Justicidin B, a related natural product, revealed that these compounds could increase the Bax/Bcl-2 ratio by enhancing the expression of Bax, thereby implicating the mitochondrial pathway in their apoptotic mechanism. nih.govresearchgate.net Furthermore, modifications to the Justicidin B structure, such as 4-methoxylation or 4-O-glycosylation, were found to trigger the activation of caspase-3/7 at different time points. nih.govresearchgate.net

Similarly, a novel benzoindole derivative was shown to significantly increase the levels of caspase-8, -9, and -3/7 in treated HT-29 colon cancer cells, indicating the activation of apoptotic signaling pathways. rsc.org The pro-apoptotic effects of alkaloids from Enantia chlorantha on MCF-7 and HCT116 cells were also linked to the upregulation of caspase-3 and Bax, and the downregulation of Bcl-2. grafiati.com

Cell Cycle Analysis and Arrest Studies

Uncontrolled cell proliferation is a hallmark of cancer, making the cell cycle a critical target for anticancer therapies. Several studies have shown that derivatives of benzo[d] nih.govresearchgate.netdioxole can induce cell cycle arrest, thereby inhibiting cancer cell growth.

For instance, certain benzodioxole derivatives have been found to cause cell cycle arrest at the G2/M phase. najah.edu Compound 2a from one study induced an arrest in the G2-M phase, with a value of 8.07%, which was close to that of the reference drug doxorubicin. najah.edu Other studies on different heterocyclic compounds have also reported cell cycle arrest at the G2/M phase in various cancer cell lines, including HT-29 and A549. frontiersin.orgnih.gov

In another study, newly synthesized indole (B1671886) derivatives demonstrated the ability to induce cell cycle arrest at the S and G2/M phases in HCT116 cells, suggesting that these compounds interfere with processes essential for DNA replication or mitosis. nih.gov

EGFR Inhibition Assessment

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell growth, survival, and differentiation. nih.govnih.gov Overexpression or overactivation of EGFR is common in many types of cancer, making it a key target for anticancer drug development. reactionbiology.com

Research into novel thiazolyl-pyrazoline derivatives has identified compounds with significant EGFR inhibitory activity. nih.govnih.gov Compounds 7b, 7g, 7l, and 7m from this series displayed sub-micromolar IC₅₀ values against EGFR, with values of 83, 262, 171, and 305 nM, respectively, which are comparable to the reference inhibitor erlotinib (B232) (IC₅₀ = 57 nM). nih.govnih.gov The most promising of these, compounds 7g and 7m , also demonstrated potent antiproliferative activity against the T-47D breast cancer cell line, with IC₅₀ values of 0.88 µM and 0.75 µM, respectively. nih.govnih.gov Docking studies further supported these findings by illustrating the binding patterns of these derivatives within the active pocket of EGFR. nih.gov

Microtubule Inhibition as an Anticancer Mechanism

Certain derivatives of the 1,3-benzodioxole (B145889) structure have demonstrated potent anticancer activity through the disruption of microtubule dynamics. A study involving a library of (Z)-2-(benzo[d] medchemexpress.comnih.govdioxol-5-yl)acrylonitrile analogs identified several compounds with significant cytotoxic effects against a panel of 60 human cancer cell lines. nih.gov

Among the most potent compounds were the dioxol analogs 5e and 7e, and a dihydrodioxin analog 3j, which all exhibited GI50 values below 100 nM against nearly all tested cell lines. nih.gov Further investigation into the mechanism of action revealed that only compound 3j inhibited tubulin polymerization in vitro. nih.gov Molecular docking studies suggested that compound 3j binds to the colchicine-binding site located at the tubulin dimer interface. nih.gov Interestingly, the other highly potent dioxol analogs, 5e and 7e, did not appear to affect tubulin dynamics, suggesting their cytotoxic effects are exerted through a different, as-yet-unknown mechanism. nih.gov These findings indicate that while microtubule inhibition is a viable anticancer strategy for some benzodioxole derivatives, other mechanisms of action are also at play within this class of compounds.

Modulators of Biological Receptors and Enzymes

Derivatives of 1,3-benzodioxole have been designed and synthesized to act as modulators of various enzymes and biological receptors, demonstrating their potential in both therapeutic and agricultural research.

Auxin Receptor Agonism through TIR1

In the field of plant biology, derivatives of 1,3-benzodioxole have been identified as potent agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1). nih.gov Through computer-aided drug discovery approaches, a series of N-(benzo[d] medchemexpress.comnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides, designated K-1 to K-22, were designed and synthesized based on the TIR1 receptor structure. nih.govresearchgate.net

Bioassays revealed that one compound in particular, K-10, exhibited exceptional root growth-promoting activity, significantly surpassing that of the commonly used synthetic auxin, 1-naphthylacetic acid (NAA). nih.govnih.gov Further molecular docking analysis confirmed that K-10 has a stronger binding affinity with the TIR1 receptor than NAA. nih.govnih.gov This research highlights the potential of this class of derivatives as a promising scaffold for creating novel auxin receptor agonists. nih.govnih.gov

Inhibition of Lactate (B86563) Dehydrogenase (LDH) Activity

Targeting the enzyme lactate dehydrogenase (LDH), particularly the LDHA isoform, is a recognized strategy in cancer therapy due to the reliance of many cancer cells on aerobic glycolysis, a phenomenon known as the Warburg effect. nih.gov Researchers have described new 1,3-benzodioxole derivatives as potential small molecule inhibitors of LDHA. nih.govresearchgate.net

In one study, a series of derivatives were synthesized via trans-esterification using piperonyl alcohol. nih.gov From this series, two compounds demonstrated notable inhibitory activity. nih.govresearchgate.net The research identified that these synthesized compounds possess two aromatic rings and a trifluoromethyl (-CF3) moiety, which are believed to contribute to their LDHA inhibition. nih.govresearchgate.net Compound 10 also showed significant cytotoxicity in several cancer cell lines, particularly in human pancreatic cancer PANC-1 cells. nih.govresearchgate.net

Table 1: LDH Inhibitory Activity of 1,3-Benzodioxole Derivatives

Compound Selective LDHA IC50 Notes
Compound 2 13.63 µM Exhibited selective inhibition of LDHA. nih.govresearchgate.net

Enzyme Inhibitory Potential Related to Chemical Moieties (e.g., sulfonyl groups)

The incorporation of a sulfonyl group is a common strategy in medicinal chemistry to modulate the biological activity of a compound. Chemical suppliers list reagents such as 1,3-Benzodioxole-5-sulfonyl chloride, indicating that derivatives of the core benzodioxole structure containing this functional group are synthetically accessible. sigmaaldrich.com However, based on the conducted searches, specific research studies detailing the enzyme inhibitory potential of sulfonyl-functionalized 5-(1,3-Dioxolan-2-yl)benzo-1,3-dioxole derivatives could not be identified.

Receptor Modulatory Potential Associated with Structural Features (e.g., bipiperidinyl core)

The inclusion of specific structural features, such as a bipiperidinyl core, can confer unique receptor modulatory activities to a chemical scaffold. However, a review of the available research did not yield information on derivatives of this compound that feature a bipiperidinyl core. Consequently, data regarding the receptor modulatory potential associated with this specific structural combination is not available.

Auxin Receptor Agonism and Plant Growth Regulation Research

The discovery of 1,3-benzodioxole derivatives as auxin receptor agonists has significant implications for plant growth regulation. The lead compound, K-10, was shown to have a remarkable promotional effect on root growth in both the model plant Arabidopsis thaliana and the important crop species Oryza sativa (rice). nih.govresearchgate.net

The mechanism of action was confirmed to be auxin-like through several lines of evidence. nih.gov Experiments using auxin-related mutants (tir1) demonstrated that the physiological functions of K-10 were recognized by the TIR1 receptor. nih.govnih.gov Furthermore, K-10 significantly enhanced the transcriptional activity of the auxin response reporter, DR5:GUS. nih.govnih.gov Transcriptome analysis supported these findings, showing that K-10 induced a transcriptional response common to auxin and downregulated the expression of genes that inhibit root growth. nih.gov These results suggest that derivatives from this chemical class could be effectively employed to enhance root systems and potentially improve crop production. nih.govnih.gov

Table 2: Synthesized N-(benzo[d] medchemexpress.comnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) Derivatives (K-1 to K-22) A series of 22 compounds were synthesized by modifying the substituent (R) on the benzyl (B1604629) ring. researchgate.net

Compound ID Substituent (R) Group
K-1 2-CF3
K-2 3-CF3
K-3 4-CF3
K-4 2-F
K-5 3-F
K-6 4-F
K-7 2-Cl
K-8 3-Cl
K-9 2-Br
K-10 3-Br
K-11 4-Br
K-12 2-I
K-13 3-I
K-14 4-I
K-15 H
K-16 3-CH3
K-17 3-OCH3
K-18 2,3-di-Cl
K-19 2,5-di-Cl
K-20 2,6-di-Cl
K-21 3,4-di-Cl

Root-Promotive Effects in Model Plants (Arabidopsis thaliana, Oryza sativa)

Derivatives of 1,3-benzodioxole have been identified as potent promoters of root growth in key model plant species. In a notable study, a series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides were synthesized and evaluated for their effects on root development. nih.gov One particular compound, designated K-10, demonstrated a remarkable ability to enhance root growth in both Arabidopsis thaliana (a model dicot) and Oryza sativa (a model monocot). nih.govresearchgate.net

The bioactivity of these compounds was assessed by measuring their impact on primary root length and the number of lateral roots. nih.gov In Arabidopsis, compound K-10, at a concentration of 0.1 μM, showed an outstanding 37.1% promotive rate on primary root growth, significantly outperforming the synthetic auxin 1-naphthylacetic acid (NAA). nih.gov The study also extended its findings to Oryza sativa, a crucial cereal crop, where most of the synthesized compounds promoted primary root elongation and the formation of lateral roots. nih.gov Compound K-10, in particular, exhibited excellent activity in rice, with promotive rates of 34.4% and 65.1% on primary root length at concentrations of 1 μM and 5 μM, respectively. nih.gov

These findings highlight the potential of benzodioxole derivatives as a promising class of plant growth regulators for enhancing root systems, which is critical for crop yield and resilience. nih.govresearchgate.net

Table 1: Root-Promotive Effects of Compound K-10

Plant Species Concentration Effect Promotive Rate (%) Reference
Arabidopsis thaliana 0.1 μM Primary Root Growth 37.1 nih.gov
Oryza sativa 1 μM Primary Root Length 34.4 nih.gov

Investigations into Auxin-like Physiological Functions and Endogenous IAA Concentrations

The root-promoting effects of benzodioxole derivatives like K-10 are attributed to their auxin-like physiological functions. nih.govresearchgate.net Auxins are a class of plant hormones that play a central role in regulating root growth and development. nih.gov Research has shown that these synthetic benzodioxole compounds act as auxin receptor agonists, specifically targeting the Transport Inhibitor Response 1 (TIR1) receptor. nih.govresearchgate.net

Morphological investigations using auxin-related mutants of Arabidopsis confirmed that K-10's activity is recognized by the TIR1 receptor. nih.govresearchgate.net Furthermore, K-10 was found to significantly enhance the transcriptional activity of the auxin response reporter DR5:GUS, providing direct evidence of its role in activating auxin signaling pathways. nih.govresearchgate.net Transcriptome analysis further supported these findings, revealing that K-10 induces a transcriptional response similar to that of natural auxins and down-regulates genes that inhibit root growth. nih.govresearchgate.net Molecular docking studies have suggested that K-10 has a stronger binding affinity for the TIR1 receptor than the synthetic auxin NAA. nih.govresearchgate.net These studies collectively indicate that benzodioxole derivatives can mimic the function of natural auxins, such as indole-3-acetic acid (IAA), and modulate endogenous hormone signaling to promote root development. nih.govnih.gov

Antimicrobial, Antioxidant, and Anti-inflammatory Properties of Benzodioxole Compounds

The benzodioxole scaffold is a constituent of various compounds exhibiting a broad range of bioactivities, including antimicrobial, antioxidant, and anti-inflammatory effects. nih.govresearchgate.netnajah.edu

Antimicrobial Activity: Benzodioxole-containing compounds have demonstrated activity against various microbes. nih.govresearchgate.net For instance, certain pyrazole (B372694) derivatives incorporating the benzodioxole moiety have been investigated for their antimicrobial potential. researchgate.net Chalcones and pyrazolines with a benzodioxole ring have also been synthesized and shown to possess antimicrobial properties. researchgate.net

Antioxidant Properties: Several studies have highlighted the antioxidant potential of benzodioxole derivatives. najah.edunih.gov Benzodiazepine (B76468) derivatives incorporating a benzodioxole structure showed moderate antioxidant activity in DPPH assays. najah.edu In another study, benzodioxole-pyrazole hybrids were synthesized and evaluated, with several compounds displaying significant antioxidant activity alongside anti-inflammatory effects. nih.gov The ability of these compounds to scavenge free radicals contributes to their potential therapeutic applications. najah.edumdpi.com

Anti-inflammatory Effects: The anti-inflammatory properties of benzodioxole derivatives are well-documented. nih.govnih.govmdpi.com These compounds often exert their effects by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes. nih.govnih.gov Novel benzodioxole derivatives have been synthesized and shown to act as inhibitors of COX-1 and COX-2, with some compounds exhibiting better selectivity for COX-2 compared to the established drug Ketoprofen. nih.gov Additionally, benzodioxole-pyrazole hybrids have been shown to inhibit 5-lipoxygenase (5-LOX) and reduce the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α). nih.gov

HIV Inhibitory Research and Related Nucleoside Chemistry

Derivatives of benzodioxole have emerged as a promising class of inhibitors of the human immunodeficiency virus (HIV). nih.govresearchgate.net Targeting the HIV-1 reverse transcriptase (RT) enzyme is a cornerstone of antiretroviral therapy. researchgate.net

In this context, a series of 5-alkyl-6-(benzo[d] nih.govnih.govdioxol-5-ylalkyl)-2-mercaptopyrimidin-4(3H)-ones were synthesized and evaluated as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.net Many of these compounds displayed high activity against the wild-type HIV-1 strain (IIIB), with IC₅₀ values in the submicromolar to low micromolar range. nih.govresearchgate.net One of the most potent compounds, 6-(benzo[d] nih.govnih.govdioxol-5-ylmethyl)-5-ethyl-2-((2-(4-hydroxyphenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one (compound 5b), exhibited an IC₅₀ of 0.06 μM, which is comparable to the approved NNRTI nevirapine. nih.govresearchgate.net

Further studies on selected compounds from this series revealed that they had low toxicity in peripheral blood mononuclear cells (PBMCs) and were effective against HIV-1 strains resistant to protease inhibitors, fusion inhibitors, and nucleoside reverse transcriptase inhibitors. nih.govresearchgate.net The mechanism of action for some of these compounds involves the inhibition of both RNA-dependent and DNA-dependent DNA polymerization activities of HIV-1 RT. nih.gov This research provides a valuable scaffold for the future design and optimization of novel anti-HIV agents. nih.govresearchgate.net

Table 2: Anti-HIV-1 Activity of a Lead Benzodioxole Derivative

Compound Target IC₅₀ (μM) CC₅₀ (μM) Reference
5b * HIV-1 (IIIB) 0.06 96.23 nih.govresearchgate.net
Nevirapine HIV-1 (IIIB) 0.04 >200 nih.govresearchgate.net

*Compound 5b: 6-(benzo[d] nih.govnih.govdioxol-5-ylmethyl)-5-ethyl-2-((2-(4-hydroxyphenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one

Leishmanicidal Activity of Imidazole (B134444) Derivatives

The benzodioxole nucleus has been incorporated into imidazole derivatives to create potent agents against Leishmania, the protozoan parasite responsible for leishmaniasis. nih.gov New imidazole derivatives were synthesized from 5-benzo nih.govnih.govdioxol-5-yl-1-methyl-1H-imidazole-2-carbaldehyde and demonstrated significant in vitro leishmanicidal activity. nih.gov

In other research, imidazole-based and pyrazole-based benzo[g]phthalazine (B3188949) derivatives were tested against Leishmania infantum and Leishmania braziliensis. nih.gov These compounds were found to be more active and less toxic than the standard drug, meglumine (B1676163) antimoniate. nih.gov The mechanism of action for these compounds was linked to the inhibition of the parasite's iron superoxide (B77818) dismutase (Fe-SOD), an essential antioxidant enzyme, while having a negligible effect on the human equivalent enzyme. nih.gov Ultrastructural analysis of parasites treated with the most active compounds revealed significant cellular damage. nih.gov These findings underscore the potential of combining the benzodioxole and imidazole scaffolds to develop new antileishmanial drugs. nih.govnih.gov

Applications in ATP-Binding Cassette Transporter Modulation for Therapeutic Development

ATP-binding cassette (ABC) transporters are membrane proteins that play a crucial role in multidrug resistance (MDR) in cancer by effluxing chemotherapeutic agents out of cells. nih.govscholaris.ca Modulating the activity of these transporters is a key strategy to overcome MDR. nih.gov Compounds containing the benzodioxole moiety, particularly flavonoids, have been investigated for their ability to interact with and modulate ABC transporters such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2). scholaris.canih.gov

For example, the flavonoid isorhamnetin (B1672294) has been shown to significantly decrease the mRNA expression of several key ABC transporters in DLD1 colon cancer cells. nih.gov While not all studies explicitly use this compound derivatives, the broader class of benzodioxole-containing natural products and their synthetic analogues are recognized for their interaction with these transporters. nih.gov This interaction can be inhibitory, potentially reversing drug resistance, but it is complex as the flavonoids themselves can be substrates for these transporters. nih.gov The development of potent and selective inhibitors of ABC transporters based on the benzodioxole scaffold remains an active area of research to enhance the efficacy of cancer chemotherapy. scholaris.ca

Role in Biological Assays and as Building Blocks for Bioactive Compounds

The this compound core structure and its simpler analogue, 1,3-benzodioxole, serve as versatile building blocks for the synthesis of a multitude of bioactive compounds. researchgate.netnih.gov The chemical stability and reactivity of the benzodioxole ring system make it an attractive starting point for creating extensive libraries of derivatives for biological screening. nih.govfrontiersin.org

Its utility is demonstrated in the synthesis of compounds for a wide range of biological assays, including:

Antifungal assays: Benzodioxole-pyrimidine derivatives have been synthesized and tested against various phytopathogenic fungi, with some showing excellent fungicidal activities. researchgate.net

Anticancer assays: Chalcone derivatives containing the benzodioxole moiety have been synthesized and evaluated for their cytotoxic potential against human cancer cell lines, such as the MDA-MB-231 breast cancer line. nih.gov

Enzyme inhibition assays: Derivatives have been developed as inhibitors for enzymes like cyclooxygenase (COX), 5-lipoxygenase (5-LOX), and HIV-1 reverse transcriptase, forming the basis of assays to quantify their inhibitory potency (IC₅₀). nih.govnih.govnih.gov

Plant growth assays: The benzodioxole structure is central to newly developed auxin-like molecules tested in root growth assays on Arabidopsis and rice. nih.gov

The synthesis of these diverse molecules often starts with a functionalized benzodioxole, such as 3,4-(Methylenedioxy)benzoic acid or benzo[d] nih.govnih.govdioxol-5-amine, highlighting the foundational role of this chemical entity in the discovery of novel therapeutic and agrochemical agents. nih.govnajah.edu

Metabolic Pathways and Biotransformation Studies of 1,3 Benzodioxoles

Cytochrome P-450-Catalyzed Oxidation Mechanisms of 1,3-Benzodioxoles

The cytochrome P-450 monooxygenase system is central to the metabolism of 1,3-benzodioxoles. nih.govnih.gov The enzymes catalyze the oxidation of the methylenedioxy group, a key step that often leads to the inhibition of the P450 enzymes themselves through the formation of a stable complex. tandfonline.com This inhibitory action is the basis for the use of some 1,3-benzodioxole (B145889) derivatives, like piperonyl butoxide, as insecticide synergists. tandfonline.comfao.org The oxidative mechanism is multifaceted, involving the formation of several key intermediates. nih.govsigmaaldrich.com

The initial step in the CYP450-catalyzed oxidation of the 1,3-benzodioxole ring involves monooxygenation. nih.govsigmaaldrich.com This reaction leads to the formation of an unstable 2-hydroxy derivative. nih.govsigmaaldrich.com This intermediate is significant as it can subsequently rearrange to form a 2-hydroxyphenyl formate (B1220265) intermediate. nih.govsigmaaldrich.com This proposed mechanism is a critical branch point in the metabolic pathway, as the formate intermediate can be further metabolized to different products. nih.gov

A minor but mechanistically significant product of 1,3-benzodioxole oxidation by CYP450 is carbon monoxide. nih.gov Isotope labeling studies have confirmed that the methylenic carbon of the 1,3-benzodioxole ring is the source of the carbon atom in the generated carbon monoxide. nih.gov The proposed pathway suggests that the 2-hydroxyphenyl formate intermediate, formed from the initial 2-hydroxy derivative, can yield either formate or carbon monoxide. nih.govsigmaaldrich.com Experiments using isotopically labeled oxygen and water have shown that the oxygen atom in the resulting carbon monoxide originates from both molecular oxygen and water. nih.gov

Metabolite Identification and Characterization

The metabolism of 1,3-benzodioxole derivatives is extensive and complex, leading to a wide array of metabolites. Studies on the representative compound piperonyl butoxide (PBO) have demonstrated that metabolism can occur at multiple sites on the molecule, including the methylenedioxy ring, the side chains, and the phenyl ring. tandfonline.comnih.gov

In rats, the metabolism of PBO is complex, with researchers identifying over 25 different radioactive peaks corresponding to metabolites in urine and bile using radio-high-performance liquid chromatography (HPLC). tandfonline.comnih.gov Using advanced analytical techniques such as tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR), structures were assigned to numerous metabolites. tandfonline.comnih.gov

A primary metabolic pathway involves the opening of the methylenedioxy ring to form a catechol, which can then undergo further reactions like methylation. nih.gov Another major site of metabolism is the side chain. For PBO, the 2-(2-butoxyethoxy)ethoxymethyl side-chain undergoes sequential oxidation to produce a series of alcohols and acids. nih.gov The identified metabolites from PBO accounted for a significant portion of the administered dose. nih.gov For the specific compound 5-(1,3-Dioxolan-2-yl)benzo-1,3-dioxole, one would anticipate a similar metabolic attack on the 1,3-benzodioxole ring, leading to catechol formation. Additionally, the 1,3-dioxolane (B20135) ring represents another potential site for oxidative metabolism.

Table 1: Major Metabolic Pathways and Metabolites of Piperonyl Butoxide (PBO)

Metabolic SiteDescription of TransformationResulting Metabolites
Methylenedioxy RingOxidative cleavage of the ringCatechol derivatives
Side-ChainSequential oxidation of the ether side-chainAlcohols, Carboxylic Acids
Propyl Side-ChainOxidation and cyclizationMetabolites involving the propyl group
Phenyl RingHydroxylationPhenolic derivatives

Pharmacokinetic and Pharmacodynamic Modeling, including Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1,3-benzodioxole derivatives is essential for evaluating their biological behavior. tandfonline.combioline.org.br Pharmacokinetic studies, often performed in animal models, provide crucial data on how these compounds are processed by the body. tandfonline.comnih.gov

Studies on piperonyl butoxide (PBO) in rats provide a valuable model for this class of compounds. Following oral administration, PBO is rapidly absorbed and eliminated. tandfonline.comnih.gov A very high percentage (87–99%) of the administered radioactive dose is excreted within 48 hours. tandfonline.comnih.gov The primary route of excretion for PBO in rats is through the feces, which accounts for the majority of the eliminated dose, with urinary excretion being a less significant route. tandfonline.comnih.gov

The distribution of these compounds and their metabolites can be widespread. The extensive metabolism, as detailed previously, is a key determinant of their pharmacokinetic profile. tandfonline.com The lipophilicity of the parent compound and the hydrophilicity of its metabolites govern their distribution and routes of excretion. bioline.org.br In silico models and in vitro assays, such as the parallel artificial membrane permeability assay (PAMPA), are increasingly used to predict the ADME properties of new chemical entities, including their potential for oral absorption and membrane permeability. tandfonline.combioline.org.br

Table 2: Summary of ADME Properties of Piperonyl Butoxide (PBO) in Rats

ADME ParameterFindingReference
AbsorptionRapidly absorbed following oral administration. tandfonline.comnih.gov
DistributionWidespread, followed by extensive metabolism. tandfonline.com
MetabolismComplex and extensive, with over 25 metabolites identified. Occurs at the methylenedioxy ring and side chains. tandfonline.comnih.gov
ExcretionRapid, with 87-99% of the dose excreted in 48 hours. The major route is via feces (64-85% of dose). tandfonline.comnih.gov

Q & A

Q. What are the recommended synthetic routes for 5-(1,3-Dioxolan-2-yl)benzo-1,3-dioxole, and how can reaction conditions be optimized?

The compound is synthesized via acetalization strategies, often involving the reaction of benzo-1,3-dioxole derivatives with diols. For example, acetalization of 5-hydroxybenzo-1,3-dioxole with glycerol under acidic conditions can yield five-membered acetals . Optimization involves controlling reaction temperature (e.g., 60–80°C), catalyst selection (e.g., p-toluenesulfonic acid), and stoichiometric ratios to favor the desired product. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How can the molecular structure and conformation of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For instance, SCXRD analysis of a related dithienylethene derivative revealed bond angles (e.g., C–O–C ≈ 109.93°) and envelope conformations in the dioxole ring . Complementary techniques include 1^1H/13^13C NMR for functional group verification and FT-IR for identifying acetal C–O–C stretching (≈1100 cm1^{-1}).

Q. What are the key physicochemical properties relevant to handling and storage?

The compound is sensitive to light and moisture. Storage under inert gas (argon/nitrogen) at 2–8°C is recommended to prevent degradation . Key properties include:

  • Molecular weight: 208.21 g/mol (C11_{11}H12_{12}O4_4)
  • Melting point: Data not explicitly reported, but analogous acetals typically melt between 80–120°C.
  • Solubility: Likely polar aprotic solvents (e.g., DMSO, THF) based on structural analogs .

Advanced Research Questions

Q. How does the photochromic behavior of derivatives incorporating this compound manifest, and what mechanisms drive it?

In a study, a dithienylethene derivative containing this moiety exhibited reversible photochromism. UV light (297 nm) induced a colorless-to-blue transition (λmax = 592 nm), while visible light (>510 nm) reversed it. This behavior stems from electrocyclic ring-opening/closing reactions, with the dioxole ring stabilizing the excited state via electron-donating effects . Methodologically, UV-Vis spectroscopy and time-resolved fluorescence are used to characterize kinetics.

Q. Can computational modeling predict the compound’s reactivity or interaction with biological targets?

Yes. Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for electrophilic attacks. For example, the benzo-1,3-dioxole moiety’s electron density may influence binding to serotonin transporters (SERT), as seen in alkaloids with similar structures . Molecular docking simulations (e.g., AutoDock Vina) can further explore putative interactions with biological targets.

Q. How does steric and electronic modulation of the dioxolan/dioxole rings affect stability or bioactivity?

Substituents on the dioxolan ring (e.g., methyl groups at position 4) enhance steric hindrance, potentially improving metabolic stability. For instance, 4-isopropyl-2,2-dimethylbenzo[d][1,3]dioxole derivatives show prolonged half-lives in vitro . Electron-withdrawing groups (e.g., fluorine) on the dioxole ring may alter π-π stacking interactions in supramolecular assemblies, as observed in crystallographic studies .

Q. What analytical methods resolve contradictions in reaction yields or byproduct formation during synthesis?

  • GC-MS/HPLC-MS : Identifies low-abundance byproducts (e.g., linear polymers from competing bimolecular reactions) .
  • Kinetic Studies : Varying reactant concentrations can distinguish between unimolecular cyclization and bimolecular pathways. Lower concentrations favor cyclization, minimizing polymer byproducts .
  • In Situ FT-IR : Monitors real-time acetal formation, helping optimize reaction duration .

Methodological Notes

  • Stereochemical Analysis : Use chiral HPLC or circular dichroism (CD) to resolve enantiomers, critical for pharmacological studies .
  • Crystal Engineering : SCXRD data (e.g., space group P21_1/c, unit cell parameters a=10.7364 Å) guide the design of co-crystals for enhanced solubility .
  • Bioactivity Screening : Combine bioassay-guided fractionation with SERT binding assays to isolate bioactive analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.